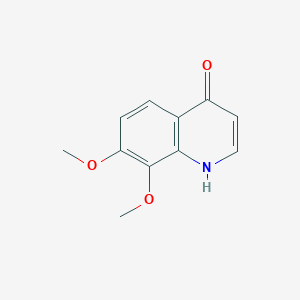

4-Hydroxy-7,8-dimethoxyquinoline

Beschreibung

Context within the Quinoline (B57606) Alkaloid and Synthetic Derivatives Landscape

Quinoline alkaloids are a class of naturally occurring compounds and their synthetic analogs that have been a cornerstone in the development of therapeutic agents for centuries. rsc.orgnih.govsci-hub.boxlongdom.org The prototypical example is quinine, isolated from the bark of the Cinchona tree, which has been instrumental in the treatment of malaria. rsc.orgnih.gov Another prominent member is camptothecin, a potent anticancer agent. nih.govsci-hub.box The broad bioactivities of these natural products have spurred extensive research into synthetic quinoline derivatives, with the aim of discovering new therapeutic agents with improved efficacy and novel mechanisms of action. rsc.orgnih.gov

These synthetic explorations have yielded a multitude of compounds with diverse pharmacological properties, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer activities. nih.govnih.gov The biological effects of these molecules are often highly dependent on the nature and positioning of various substituents on the quinoline core. nih.goveurekaselect.com The introduction of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups, as seen in 4-Hydroxy-7,8-dimethoxyquinoline, is a common strategy to modulate the electronic and steric properties of the molecule, which in turn can influence its biological target interactions.

Rationale for Academic Investigation of its Core Scaffold

The academic pursuit of novel quinoline derivatives like this compound is driven by the established success of the quinoline scaffold in drug discovery. nih.govmdpi.com The core structure is considered a "privileged scaffold" because it is capable of binding to multiple biological targets with high affinity. nih.gov The functionalization of this scaffold with different substituents allows for the fine-tuning of its pharmacological profile.

The specific substitution pattern of a hydroxyl group at the 4-position and methoxy groups at the 7- and 8-positions is of academic interest for several reasons. The 4-hydroxyquinoline (B1666331) moiety is a known pharmacophore with a range of biological activities. The methoxy groups can influence the compound's solubility, metabolic stability, and ability to form hydrogen bonds, all of which are critical factors in determining its potential as a drug candidate. The investigation of specific isomers, such as the 7,8-dimethoxy arrangement, allows researchers to probe the structure-activity relationships within this class of compounds, contributing to a deeper understanding of how subtle structural modifications can lead to significant changes in biological activity. While extensive research has been conducted on other isomers, such as 4-hydroxy-6,7-dimethoxyquinoline, which serves as an intermediate in the synthesis of some anticancer drugs, the 7,8-dimethoxy isomer remains a less-explored but potentially valuable area of research. chemicalbook.comguidechem.com

A known synthesis for this compound was reported in the scientific journal Tetrahedron in 1985. chemicalbook.com

Chemical and Physical Properties

Below is a table summarizing the known chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C11H11NO3 |

| Molecular Weight | 205.21 g/mol |

| CAS Number | 99878-76-9 |

| Appearance | Data Not Available |

| Melting Point | Data Not Available |

| Boiling Point | Data Not Available |

| Solubility | Data Not Available |

Structure

3D Structure

Eigenschaften

IUPAC Name |

7,8-dimethoxy-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-9-4-3-7-8(13)5-6-12-10(7)11(9)15-2/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKKBTCLRDAEMQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)C=CN2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174006-05-3 | |

| Record name | 7,8-dimethoxyquinolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Hydroxy 7,8 Dimethoxyquinoline

Multi-Step Chemical Synthesis Routes and Optimizations

The construction of the 4-hydroxy-7,8-dimethoxyquinoline molecule typically involves a multi-step sequence, beginning with the formation of the core quinoline (B57606) structure, followed by the specific placement of the hydroxyl and methoxy (B1213986) groups. Classic methods like the Friedländer, Skraup, and Doebner-von Miller syntheses provide foundational routes to the quinoline ring system, which can be adapted for this specific target. nih.govmdpi.com

Key Reaction Conditions and Reagents for Quinoline Core Formation

The Friedländer annulation is a prominent method for quinoline synthesis, involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. mdpi.comresearchgate.net For the synthesis of a 7,8-dimethoxyquinoline derivative, a plausible starting material would be 2-amino-3,4-dimethoxybenzaldehyde or a corresponding ketone. The reaction conditions for such syntheses are often optimized to improve yields and minimize side products.

Recent advancements have focused on the use of various catalysts to enhance the efficiency of quinoline synthesis. For instance, metal-free, one-pot aerobic processes have been developed for the synthesis of functionalized quinolines from easily available alcohols. organic-chemistry.org Additionally, the use of solid acid catalysts like Nafion NR50 under microwave irradiation offers an environmentally friendly approach to the Friedländer synthesis. mdpi.com Iron(III)-catalyzed cascade reactions involving anilines, aldehydes, and nitroalkanes also provide an efficient one-pot strategy for constructing substituted quinolines. google.com

A practical synthetic route to the closely related 4-hydroxy-6,7-dimethoxyquinoline has been detailed in the patent literature, which can be extrapolated to the 7,8-dimethoxy isomer. This process involves the nitration of a substituted acetophenone, followed by condensation and a reduction-cyclization step to form the quinoline core. google.com

Table 1: Exemplary Reagents and Conditions for Quinoline Core Synthesis

| Reaction Type | Starting Materials | Reagents/Catalyst | Conditions | Reference |

| Friedländer Annulation | 2-Aminoaryl ketone, α-Methylene carbonyl compound | Nafion NR50 | Ethanol, Microwave | mdpi.com |

| Cascade Reaction | Aniline (B41778), Aldehyde, Nitroalkane | Fe(III) chloride | Ambient air | google.com |

| Dehydrogenative Coupling | 2-Aminobenzyl alcohol, Ketone | Nickel catalyst | Mild temperature | organic-chemistry.org |

| Electrophilic Cyclization | N-(2-alkynyl)aniline | ICl, I₂, Br₂ | Mild conditions | nih.gov |

Stereochemical Considerations in Quinoline Synthesis

Stereochemistry is a critical aspect of chemical synthesis, focusing on the three-dimensional arrangement of atoms in molecules. wikipedia.orgresearchgate.net In the context of quinoline synthesis, stereochemical considerations become paramount when chiral centers are present in the starting materials or are formed during the reaction, leading to the possibility of stereoisomers. wikipedia.org The specific arrangement of atoms can significantly influence the biological activity of the resulting compounds, as famously illustrated by the thalidomide (B1683933) case. wikipedia.org

However, the target molecule, this compound, is achiral and does not possess any stereocenters. Therefore, the synthesis of this specific compound does not involve the generation of enantiomers or diastereomers. While some general quinoline syntheses can create chiral products, the synthetic routes tailored for this compound from achiral precursors will yield an achiral product. Should a synthetic route employ a chiral catalyst or auxiliary to control the formation of a transient chiral intermediate, these are typically removed in subsequent steps, ultimately leading to the achiral final product. The principles of asymmetric synthesis, which aim to produce one stereoisomer preferentially, are not directly applicable to the synthesis of this particular achiral compound. uou.ac.in

Regioselective Introduction of Methoxy and Hydroxyl Groups

The precise placement of the two methoxy groups at the C-7 and C-8 positions and the hydroxyl group at the C-4 position is a key challenge in the synthesis of this compound. This regioselectivity can be achieved either by starting with a pre-functionalized aniline or benzene (B151609) derivative or by introducing the substituents onto the quinoline core at a later stage.

Starting with a substituted aniline, such as 3,4-dimethoxyaniline (B48930), and employing a classical quinoline synthesis like the Conrad-Limpach or Doebner-von Miller reaction can direct the formation of the desired substitution pattern. For example, the reaction of 3,4-dimethoxyaniline with an appropriate β-ketoester would be a viable strategy.

Alternatively, modern C-H activation and functionalization techniques offer powerful tools for the regioselective introduction of functional groups directly onto a pre-formed quinoline ring. mdpi.comnih.gov While direct C-H methoxylation and hydroxylation can be challenging, these transformations can be achieved through multi-step sequences involving, for example, halogenation followed by nucleophilic substitution. The use of directing groups can also facilitate regioselective functionalization at specific positions of the quinoline nucleus. Recent methods have also explored the meta-hydroxylation of quinolines through dearomatized intermediates, offering novel pathways for substituent introduction. nih.govresearchgate.net

Table 2: Strategies for Regioselective Functionalization

| Functionalization | Strategy | Reagents/Conditions | Reference |

| C-7, C-8 Methoxylation | Starting with 3,4-dimethoxyaniline | Classical quinoline synthesis (e.g., Conrad-Limpach) | Inferred from general methods |

| C-4 Hydroxylation | Tautomerism of quinolin-4(1H)-one | Acidic or basic hydrolysis of precursor | Inferred from general methods |

| C-H Functionalization | Directing group-assisted C-H activation | Transition metal catalysts (e.g., Pd, Rh, Cu) | mdpi.comnih.gov |

| Meta-Hydroxylation | Dearomatized intermediates | Electrophilic peroxides | nih.govresearchgate.net |

Exploration of Convergent and Divergent Synthetic Strategies

Both convergent and divergent synthetic strategies offer advantages in the preparation of complex molecules like this compound and its analogs.

In contrast, a divergent synthesis starts from a common intermediate that is elaborated into a variety of related structures. nih.govorganic-chemistry.org This strategy is particularly useful for creating libraries of compounds for screening purposes. A common precursor to the 7,8-dimethoxyquinoline core could be divergently functionalized to produce a range of derivatives with different substituents at various positions, including the 4-hydroxy target. For instance, a photocatalytically generated imine radical has been shown to produce either 3,4-disubstituted or 2,3-disubstituted quinolines by simply changing the base. organic-chemistry.org

Potential for Scalable Synthesis in Research Applications

The ability to produce a compound on a larger scale is crucial for its application in research and development. Scalable syntheses are characterized by their safety, efficiency, cost-effectiveness, and robustness. For quinoline derivatives, several methods have been reported that hold promise for scale-up.

Practical and scalable syntheses of halo-quinolin-2(1H)-ones have been developed, which can serve as versatile intermediates for further functionalization. acs.orgacs.orgresearchgate.net These methods often utilize inexpensive starting materials and have been successfully applied on a large (e.g., 800 g) scale. acs.orgacs.org The development of one-pot reactions and the use of robust and recyclable catalysts are key factors in achieving scalability. organic-chemistry.orgmdpi.com The detailed procedures found in patents for analogous compounds often provide a good starting point for developing a scalable synthesis, as they are typically designed with industrial production in mind. google.com The rhodium-catalyzed hydroacylative union of aldehydes and o-alkynyl anilines also presents a mild and efficient route to diversely substituted quinolines with demonstrated potential for gram-scale synthesis. acs.org

Molecular Target Identification and Mechanistic Elucidation of 4 Hydroxy 7,8 Dimethoxyquinoline and Its Analogs

Investigation of Enzyme Binding and Inhibition Profiles

Protein Kinases as Primary Molecular Targets

There is currently no publicly available data from enzyme assays or inhibition profiling studies to identify specific protein kinases that are targeted by 4-Hydroxy-7,8-dimethoxyquinoline. While other quinoline-based molecules have demonstrated activity as protein kinase inhibitors, these findings cannot be directly attributed to this specific analog.

Studies on Other Key Metabolic Enzymes

Information regarding the inhibitory or modulatory effects of this compound on other key metabolic enzymes is not present in the reviewed literature.

Receptor Ligand Binding and Modulation Assays

No receptor ligand binding or modulation assay data for this compound has been found in public databases or scientific publications. Consequently, its potential interactions with G-protein coupled receptors, ion channels, or other receptor types remain unknown.

Disruption of Cellular Signaling Cascades and Transcriptional Regulation

Without identified molecular targets, the downstream effects of this compound on cellular signaling cascades and transcriptional regulation have not been investigated or reported. Studies detailing its impact on pathways such as the RAS-RAF-MEK-ERK or PI3K-AKT-mTOR signaling cascades, which are often modulated by quinoline (B57606) derivatives, are absent for this compound.

Advanced Biophysical Techniques for Ligand-Target Interaction Characterization

The application of advanced biophysical techniques, such as X-ray crystallography, NMR spectroscopy, or surface plasmon resonance, to characterize the interaction between this compound and any potential biological targets has not been documented.

Structure Activity Relationship Sar and Structural Modification Studies of 4 Hydroxy 7,8 Dimethoxyquinoline

Systematic Variation of Substituents on the Quinoline (B57606) Scaffold

The biological profile of the 4-Hydroxy-7,8-dimethoxyquinoline scaffold is highly dependent on the nature and position of its substituents. Research into related compounds has illuminated the specific roles of the hydroxyl and methoxy (B1213986) groups in determining bioactivity.

The hydroxyl group at the C-4 position of the quinoline ring is a key feature for the bioactivity of many derivatives. In related 4-hydroxyquinolone analogues, this group is often crucial for their anticancer properties. nih.gov The C-4 hydroxyl group, in conjunction with the adjacent carbonyl in quinolones, can act as a metal-chelating unit. This chelation capability is a known mechanism for the anticancer activity of many 8-hydroxyquinoline (B1678124) derivatives, which target metalloenzymes involved in cancer progression. nih.gov

Furthermore, the 4-OH group can serve as a critical hydrogen bond donor, interacting with key amino acid residues in the active sites of target proteins. For instance, in studies on 4-hydroxyquinazoline (B93491) derivatives, which share structural similarities, the hydroxyl group is integral for binding to target enzymes. mdpi.com Its removal or replacement often leads to a significant reduction or complete loss of activity, highlighting its importance as a pharmacophoric anchor.

The positioning of methoxy groups on the quinoline's benzene (B151609) ring significantly modulates the compound's electronic and steric properties, thereby influencing its interaction with biological targets. While studies focusing specifically on the 7,8-dimethoxy pattern are limited, research on related isomers, such as 6,7-dimethoxyquinolines, provides valuable insights.

In a series of 6,7-dimethoxy-4-anilinoquinolines identified as c-Met kinase inhibitors, the dimethoxy substitution pattern was found to be favorable for activity. nih.gov These groups can influence the molecule's conformation and its ability to fit into the hydrophobic pockets of enzyme active sites. The hydrolysis of a methoxy group at the C-8 position to a hydroxyl group has been observed to enhance the inhibitory potential of certain brominated quinolines, suggesting that the C-8 position is sensitive to modification and that a hydroxyl group may be more favorable than a methoxy group in some contexts. nih.gov The electronic-donating nature of methoxy groups also alters the reactivity of the quinoline ring system.

The introduction of other functional groups onto the this compound scaffold can fine-tune its potency and selectivity.

Carboxylic Acid and Amide Groups: The addition of a carboxylic acid or an amide moiety can introduce new hydrogen bonding capabilities and improve solubility. In a notable study on Pim-1 kinase inhibitors, an 8-hydroxy-quinoline-7-carboxylic acid scaffold was identified as a crucial pharmacophore. nih.govresearchgate.net The carboxylic acid group was proposed to interact with key residues like Asp186 and Lys67 within the ATP-binding pocket, anchoring the inhibitor. Similarly, the synthesis of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid alkylamides has been explored to develop new analgesics, where the amide functionality is systematically varied to optimize activity. researchgate.net

Halogens: Halogen atoms such as fluorine, chlorine, and bromine are often introduced to modulate a compound's lipophilicity, metabolic stability, and electronic properties. In the context of 6,7-dimethoxy-4-anilinoquinoline c-Met inhibitors, the position of a fluoro substituent on an associated phenyl ring dramatically affected potency. A para-fluoro substituent resulted in an 11-fold increase in activity compared to a meta-fluoro substituent. nih.gov Studies on brominated methoxyquinolines have also shown that bromine substitutions at the C-5 and C-7 positions are critical for enhancing antiproliferative activity. nih.gov

The following table summarizes the impact of various functional groups on the activity of related quinoline scaffolds.

| Functional Group | Position(s) | Scaffold Context | Observed Impact on Bioactivity | Reference(s) |

| Fluoro | para-position on anilino ring | 6,7-dimethoxy-4-anilinoquinoline | 11-fold more potent as a c-Met inhibitor compared to meta-fluoro substitution. | nih.gov |

| Bromo | C-5, C-7 | 8-methoxyquinoline | Critical for enhancing antiproliferative activity. | nih.gov |

| Carboxylic Acid | C-7 | 8-hydroxyquinoline | Crucial pharmacophore for Pim-1 kinase inhibition; interacts with key active site residues. | nih.govresearchgate.net |

| Alkylamides | C-3 | 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline | Variation of the alkyl chain modulates analgesic activity. | researchgate.net |

Computational Approaches to SAR: Molecular Docking and Quantitative Models

Computational methods are indispensable tools for elucidating the SAR of quinoline derivatives and guiding the design of more potent analogs.

Molecular Docking: Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. These studies have been widely applied to quinoline derivatives to understand their mechanism of action. For example, docking studies of 4-hydroxyquinolone analogues into the active sites of anaplastic lymphoma kinase (ALK) and cyclin-dependent kinase 2 (CDK2) revealed key interactions, such as hydrogen bonds with residues like Met1199 and Glu1197, that are responsible for their inhibitory activity. mdpi.comsciforum.net Similarly, the binding mode of a potent 6,7-dimethoxy-4-anilinoquinoline inhibitor was verified through docking into the ATP-binding site of c-Met kinase. nih.gov These models help rationalize observed SAR data, such as why a particular substituent enhances activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models use molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to predict the activity of novel compounds before their synthesis, making drug discovery more efficient. nih.govmdpi.com For various quinoline and pyridone derivatives, QSAR studies have successfully identified key structural features that correlate with higher antimalarial or anti-MRSA activity. nih.govmdpi.com For instance, 3D-QSAR methods like CoMFA and CoMSIA have been used to create contour maps that visualize regions where steric bulk or specific electronic properties would be beneficial or detrimental to activity. mdpi.com

Design and Synthesis of this compound Analogs for Enhanced Activity

The insights gained from SAR and computational studies provide a roadmap for the rational design and synthesis of novel analogs with improved biological profiles. The synthesis of quinoline derivatives often involves multi-step procedures.

A common strategy for synthesizing analogs of 4-anilinoquinolines involves the reaction of a 4-chloroquinoline (B167314) precursor with a substituted aniline (B41778). For example, 4-chloro-6,7-dimethoxyquinoline (B44214) can be refluxed with various substituted anilines in a solvent like isopropanol (B130326) to yield a library of target compounds. nih.gov

For analogs of 4-hydroxyquinolones, a typical synthetic route might involve the microwave-assisted reaction between an aniline and a suitable dione (B5365651) precursor in the presence of a catalyst like bismuth chloride (BiCl₃). mdpi.comsciforum.net Modifications to the aniline or the dione starting material allow for the introduction of diverse substituents around the core scaffold. The synthesis of 4-hydroxyquinazoline derivatives, another related class, can be achieved by reacting methyl 2-aminobenzoate (B8764639) with chloroacetonitrile, followed by a series of reactions to introduce different side chains. mdpi.com These synthetic strategies offer the flexibility to systematically alter the substitution pattern on the quinoline ring to optimize for potency, selectivity, and pharmacokinetic properties.

In Vitro Cellular Pharmacology and Biological Activity Profiling

Anticancer Efficacy in Cellular Models

There is no available information regarding the following for 4-Hydroxy-7,8-dimethoxyquinoline:

Antimicrobial Potency Against Bacterial Pathogens

Similarly, there is a lack of data concerning the antimicrobial properties of this compound:

Studies on Multidrug-Resistant Bacterial Strains:The activity of this compound against antibiotic-resistant bacteria has not been reported.

In light of these findings, it is not possible to provide a scientifically accurate and informative article that adheres to the user's strict outline and focus. Further research on this compound would be required to generate the data needed for such an article.

Elucidation of Bactericidal or Bacteriostatic Mechanisms

The precise bactericidal or bacteriostatic mechanisms of this compound have not been extensively detailed in publicly available scientific literature. However, by examining the broader class of quinolone antibiotics, a general understanding of its potential mechanisms can be inferred. Quinolones are a class of antibiotics that can be either bactericidal, meaning they directly kill bacteria, or bacteriostatic, meaning they inhibit bacterial growth, allowing the host's immune system to clear the infection. nih.gov

Generally, the antimicrobial action of quinolones involves the inhibition of essential bacterial enzymes, specifically DNA gyrase (topoisomerase II) and topoisomerase IV. nih.gov These enzymes are crucial for DNA replication, repair, and recombination. By inhibiting these enzymes, quinolones disrupt the bacteria's ability to synthesize and maintain their DNA, ultimately leading to cell death in the case of bactericidal action, or cessation of growth in the case of bacteriostatic action.

The determination of whether a quinolone derivative exhibits bactericidal or bacteriostatic properties often depends on its concentration and the specific bacterial strain being targeted. While some quinolones demonstrate a clear bactericidal effect that completely eradicates the infectious agent, others act by halting bacterial proliferation, which relies on a competent immune system to eliminate the bacteria. nih.gov Without specific in vitro studies on this compound, it remains to be elucidated whether its activity is primarily bactericidal or bacteriostatic and to what extent it targets bacterial topoisomerases.

Investigation of Other Relevant Biological Activities

The quinoline (B57606) scaffold is a versatile structure that has been associated with a wide range of biological activities beyond direct antimicrobial effects. Research into related quinoline derivatives has revealed potential applications in modulating bacterial communication, as well as anti-inflammatory and antiviral therapies. nih.govnih.gov

Quorum Sensing Modulation in Bacteria

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate gene expression in response to population density. This system is often involved in the regulation of virulence factors and biofilm formation. nih.govfrontiersin.org Certain quinoline derivatives have been identified as modulators of QS systems.

A notable example is the role of 4-hydroxy-2-alkylquinolines (HAQs) in the QS system of Pseudomonas aeruginosa. brieflands.com This bacterium utilizes HAQs, including the signaling molecule 2-heptyl-3-hydroxyquinolin-4(1H)-one (PQS), to regulate the production of virulence factors and the development of biofilms. brieflands.comnih.gov The structural similarity of these HAQs to the 4-hydroxyquinoline (B1666331) core suggests that derivatives like this compound could potentially interfere with this signaling pathway. The inhibition of QS is a promising strategy to combat bacterial infections without exerting selective pressure that leads to antibiotic resistance. nih.govnih.gov

| Quinolone Type | Biological Effect | Mechanism | Reference |

|---|---|---|---|

| 4-hydroxy-2-alkylquinolines (HAQs) | Regulation of virulence and biofilm formation in P. aeruginosa | Act as autoinducers in the PQS quorum sensing system. | brieflands.com |

| Quinazolinone Analogues | Inhibition of the pqs system in P. aeruginosa | Mimic the quinolone core of PQS and HHQ to bind to the PqsR receptor. | nih.gov |

Anti-inflammatory Effects of Related Quinolines

The quinoline nucleus is a key feature in a number of compounds exhibiting anti-inflammatory properties. nih.govnih.gov These derivatives often target key enzymes and pathways involved in the inflammatory response.

Research has shown that certain synthetic quinoline derivatives can exert potent anti-inflammatory effects, in some cases comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. nih.gov The mechanism of action for these compounds is often attributed to the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins. nih.gov Furthermore, quinoline-based molecules have been developed to target other inflammatory mediators such as phosphodiesterase 4 (PDE4) and tumor necrosis factor-α (TNF-α) converting enzyme (TACE). nih.gov The specific anti-inflammatory activity and target of a quinoline derivative is highly dependent on the nature and position of the substituents on the quinoline ring. nih.gov For instance, a study on a synthetic quinoline derivative demonstrated its ability to significantly reduce xylene-induced ear edema in mice, suggesting potent anti-inflammatory action. nih.gov

| Quinolone Derivative Type | Anti-inflammatory Target | Reference |

|---|---|---|

| Synthetic Quinoline with Carboxylic Acid Moiety | Cyclooxygenase (COX) | nih.gov |

| Synthetic Quinoline with Carboxamide Moiety | Transient Receptor Potential Vanilloid 1 (TRPV1) | nih.gov |

| Quinolines with Aniline (B41778) Moiety at C-4 | Phosphodiesterase 4 (PDE4) | nih.gov |

Antiviral Effects of Related Quinolines

The quinoline scaffold is present in numerous compounds that have demonstrated a broad spectrum of antiviral activities. nih.gov These activities have been observed against a variety of viruses, including human immunodeficiency virus (HIV), herpes viruses, and coronaviruses. nih.gov

The antiviral mechanisms of quinoline derivatives are diverse. For some, the antiviral effect is achieved by inhibiting viral replication at the transcriptional level. researchgate.net In other cases, they may act at an early stage of the virus lifecycle, reducing the intracellular production of viral components. The specific substitutions on the quinoline ring play a crucial role in determining the antiviral potency and the target virus. For example, certain 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives have shown activity against Zika virus (ZIKV) replication. nih.gov

| Quinolone Derivative | Virus Targeted | Potential Mechanism | Reference |

|---|---|---|---|

| 2,8-bis(trifluoromethyl)quinolines | Zika Virus (ZIKV) | Inhibition of ZIKV replication. | nih.gov |

| 2-substituted and 2,6-disubstituted quinoline-4-carboxylic acids | Orthopoxviruses | Inhibition of viral replication. | researchgate.net |

| 2-alkyl-5,7-dichloro-8-hydroxyquinolines | Dengue Virus Serotype 2 (DENV2) | Acts at an early stage of the virus lifecycle, reducing intracellular production of envelope glycoprotein. | nih.gov |

Functional Relevance to the this compound Scaffold

While direct experimental data on the biological activities of this compound is limited, the established activities of related quinoline compounds provide a strong basis for inferring its potential functional relevance. The presence of the 4-hydroxyquinoline core is a significant feature, as this moiety is central to the quorum sensing signals used by bacteria like P. aeruginosa. brieflands.com This structural similarity suggests that this compound could potentially act as an antagonist or a competitive inhibitor of the PQS signaling pathway, thereby offering a non-lethal approach to mitigating bacterial virulence.

The anti-inflammatory and antiviral potential of the quinoline scaffold is heavily influenced by the substitution patterns on the ring system. nih.govnih.gov The methoxy (B1213986) groups at the 7 and 8 positions of this compound are electron-donating groups that can significantly alter the electronic properties and three-dimensional structure of the molecule. These modifications can influence the binding affinity of the compound to various biological targets. For instance, in the context of anti-inflammatory activity, the specific substitution pattern may confer selectivity for enzymes like COX-2. nih.gov Similarly, for antiviral applications, the dimethoxy substitution could be critical for interaction with viral proteins or enzymes, a concept supported by the observed activity of other substituted quinolines against a range of viruses. nih.gov

A study on 4-aroyl-6,7,8-trimethoxyquinolines has demonstrated anticancer activity, indicating that the 6,7,8-methoxy substitution pattern can be a pharmacologically active scaffold. nih.gov Although this is a different biological activity, it underscores the potential of the substitution pattern present in this compound to confer significant biological effects. Therefore, the this compound scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in quorum sensing modulation, anti-inflammatory, and antiviral therapies.

Applications in Chemical Biology and Drug Discovery Research

Utility as a Chemical Probe for Biological Processes

A chemical probe is a small molecule used to study and manipulate biological systems. While no studies explicitly describe 4-Hydroxy-7,8-dimethoxyquinoline as a chemical probe, related 4-hydroxyquinoline (B1666331) derivatives have shown potential in this area. The core structure allows for the exploration of various biological pathways. For instance, the quinolinone scaffold, a tautomeric form of hydroxyquinolines, is a key feature in molecules investigated for their antibacterial, anti-inflammatory, and neuroprotective properties. The specific methoxy (B1213986) substitution pattern in this compound could modulate its properties, potentially leading to selective interactions with specific biological targets, a key characteristic of a good chemical probe.

Foundation for Rational Drug Design Initiatives

Rational drug design relies on the understanding of a biological target's structure and the design of molecules that can interact with it in a specific manner. The 4-hydroxyquinoline scaffold is a versatile starting point for such initiatives. For example, 4-hydroxy-6,7-dimethoxyquinoline has been utilized as a key intermediate in the synthesis of kinase inhibitors. This suggests that the 4-hydroxyquinoline core can be systematically modified to optimize binding to the ATP-binding site of various kinases, which are crucial targets in cancer therapy. The 7,8-dimethoxy substitution pattern of the title compound would offer a different steric and electronic profile, which could be exploited in the design of new inhibitors with altered selectivity and potency.

The general approach to utilizing such scaffolds in rational drug design involves:

Target Identification: Identifying a biologically relevant target, such as an enzyme or receptor.

Structural Analysis: Determining the three-dimensional structure of the target, often through X-ray crystallography or NMR spectroscopy.

In Silico Screening and Design: Using computational methods to predict how different derivatives of the scaffold might bind to the target.

Chemical Synthesis: Synthesizing the most promising candidates.

Biological Evaluation: Testing the synthesized compounds for their activity against the target and in cellular or whole-organism models.

Integration in Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful technique for generating large numbers of diverse compounds, known as libraries, which can then be screened for biological activity. The 4-hydroxyquinoline scaffold is well-suited for inclusion in such libraries due to the relative ease with which it can be synthesized and modified.

The synthesis of a combinatorial library based on the this compound scaffold would likely involve a multi-step process where different building blocks are introduced at various positions of the quinoline (B57606) ring. For example, different amines could be reacted to modify the 4-position, or various side chains could be introduced at other positions on the benzene (B151609) ring. This would result in a library of related compounds, each with a unique substitution pattern. High-throughput screening of these libraries against a panel of biological targets could then lead to the identification of "hit" compounds with desired activities. These hits can then be further optimized through medicinal chemistry efforts.

Data on Related Compounds

To provide context, the following table summarizes information on a closely related compound, 4-Hydroxy-6,7-dimethoxyquinoline .

| Property | Value | Source |

| Molecular Formula | C11H11NO3 | chemicalbook.com |

| Molecular Weight | 205.21 g/mol | chemicalbook.com |

| Appearance | Slightly pale yellow to yellow solid | chemicalbook.com |

| Primary Use | Intermediate in the synthesis of ring-substituted 4-aminoquinolines for evaluation of their antimalarial activities. | chemicalbook.com |

Emerging Research Directions and Future Perspectives

Novel Synthetic Methodologies for Chemical Diversification

The generation of diverse chemical libraries based on a core scaffold is fundamental to drug discovery. For 4-hydroxyquinoline (B1666331) derivatives, various synthetic strategies are employed to create analogues with modified properties. While specific methods for the large-scale diversification of 4-Hydroxy-7,8-dimethoxyquinoline are still under development, existing methodologies for related compounds provide a clear roadmap.

A common approach for synthesizing the 4-hydroxyquinoline core involves the cyclization and reduction of precursor molecules. For the closely related 6,7-dimethoxy isomer, a typical method starts with the nitration of 1-(3,4-dimethoxyphenyl)ethan-1-one, followed by condensation with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). The subsequent reduction of the nitro group and cyclization, often using catalysts like Raney nickel or palladium on carbon, yields the 4-hydroxy-6,7-dimethoxyquinoline core.

Further diversification can be achieved through various chemical reactions on the quinoline (B57606) scaffold. For instance, the synthesis of 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid has been demonstrated via the hydrolysis of its corresponding ethyl ester using microwave-assisted heating, a technique that can accelerate reaction times. chemicalbook.com Other diversification strategies that have been applied to the broader class of 4-hydroxyquinolines include:

Aminomethylation (Mannich Reaction): This reaction introduces an aminomethyl group onto the quinoline ring, a common strategy for enhancing biological activity. Modified Mannich reactions have been used on 2-(4-hydroxyquinolin-2-yl) acetates. nih.gov

Knoevenagel Condensation: Reacting 4-hydroxyquinolines with aromatic aldehydes can lead to the formation of benzylidene derivatives, which have shown cytotoxic activity. mdpi.com

Hybrid Synthesis: Creating hybrid molecules by combining the quinoline scaffold with other pharmacologically active motifs is a promising approach. For example, 8-hydroxyquinoline (B1678124) derivatives have been conjugated with umbelliferone (B1683723) to create new antifungal agents. nih.gov

These established methodologies for modifying and diversifying other quinoline scaffolds can be adapted for this compound to generate novel derivatives for biological screening.

Table 1: Comparison of Synthetic Methods for 4-Hydroxyquinoline Derivatives

| Method | Description | Starting Materials (Example) | Key Features |

| Reduction-Cyclization | Formation of the quinoline core through reduction of a nitro group and subsequent cyclization. | 1-(3,4-dimethoxyphenyl)ethan-1-one, DMF-DMA | High purity yield; crucial for core scaffold synthesis. |

| Microwave-Assisted Hydrolysis | Saponification of an ester to a carboxylic acid using microwave irradiation. chemicalbook.com | Ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate | Rapid reaction times; efficient functional group modification. |

| Modified Mannich Reaction | Introduction of an aminomethyl group. nih.gov | 4-hydroxyquinoline acetates, formaldehyde, piperidine | Creates derivatives with potential for altered solubility and biological interactions. |

| Knoevenagel Condensation | Condensation with aromatic aldehydes to form benzylidene derivatives. mdpi.com | 4-hydroxyquinolines, aromatic aldehydes | Generates derivatives with extended conjugation and potential for enhanced cytotoxicity. |

Deeper Mechanistic Insights through Omics Technologies

Understanding the precise mechanism of action (MoA) of a bioactive compound is critical for its development as a therapeutic agent. Modern "omics" technologies offer a powerful, systems-level approach to elucidate these mechanisms by providing a comprehensive snapshot of cellular changes in response to a compound. frontiersin.orgnih.gov These technologies include:

Genomics: The study of the complete set of DNA (genome) of an organism. In the context of drug action, it can identify genetic mutations that confer resistance to a compound, thereby pointing to its molecular target. nih.gov

Transcriptomics: The analysis of all RNA molecules (the transcriptome) in a cell. It reveals how a compound alters gene expression, providing insights into the cellular pathways it affects. manchester.ac.uk

Proteomics: The large-scale study of proteins, their structures, and functions. Proteomics can identify the direct protein targets of a compound and downstream changes in protein expression and post-translational modifications. manchester.ac.uk

Metabolomics: The systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolome. It can reveal how a compound perturbs metabolic pathways. manchester.ac.uk

While specific omics studies on this compound have not yet been published, these technologies hold immense potential for characterizing its biological effects. An integrated multi-omics approach would be particularly powerful. For example, treating cancer cells with this compound and subsequently analyzing the transcriptome, proteome, and metabolome could reveal the signaling pathways and metabolic processes it disrupts, thus identifying potential targets and biomarkers of response. This approach is crucial for moving beyond phenotypic screening to a more profound, mechanistic understanding of the compound's activity. nih.gov

Exploration of Polypharmacology and Multi-Targeting Strategies

The traditional "one drug, one target" paradigm is increasingly being challenged by the concept of polypharmacology, where a single compound is designed to interact with multiple targets. nih.gov This approach can be particularly effective for complex diseases like cancer, where multiple pathways are dysregulated. The quinoline scaffold has proven to be an excellent platform for developing multi-target agents.

A notable example is the exploration of 4-aminoquinoline (B48711) derivatives, which have shown polypharmacological effects against malaria, tuberculosis, and cancer. nih.gov This suggests that the quinoline core can be decorated with functional groups that allow it to bind to distinct targets across different disease contexts.

For the this compound scaffold, a multi-targeting strategy could involve designing derivatives that inhibit multiple key signaling proteins simultaneously. For instance, many cancers rely on the aberrant activity of multiple tyrosine kinases. A series of 6,7-dimethoxy-4-anilinoquinolines have been synthesized and identified as potent inhibitors of the c-Met tyrosine kinase, which is crucial for the growth of several cancers. nih.gov By strategically modifying the this compound scaffold, it may be possible to develop compounds that not only inhibit c-Met but also other relevant kinases, leading to a more potent and durable anti-cancer effect. The exploration of this scaffold's potential to interact with targets involved in other diseases, such as neurodegenerative disorders or infectious diseases, also represents a promising avenue for future research. nih.gov

Development of Advanced Therapeutic Lead Compounds Based on the this compound Scaffold

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to fit better to the target. The 4-hydroxyquinoline framework is a well-established starting point for the development of such leads. nih.gov The substitution pattern of the methoxy (B1213986) groups on the benzene (B151609) ring of the quinoline core can significantly influence the biological activity and pharmacological properties of the resulting compounds.

The this compound scaffold offers a unique structural foundation for creating novel lead compounds. The development process typically involves iterative cycles of chemical synthesis and biological evaluation to optimize potency, selectivity, and pharmacokinetic properties. For example, the discovery of potent c-Met inhibitors based on the 6,7-dimethoxy-4-anilinoquinoline scaffold highlights a successful lead optimization campaign. nih.gov

Future research will likely focus on synthesizing a library of derivatives based on the this compound core and screening them against a variety of biological targets. Structure-activity relationship (SAR) studies will be crucial to understand how different substituents at various positions on the quinoline ring affect activity. This systematic approach can lead to the identification of advanced lead compounds with promising therapeutic potential for a range of diseases, from cancer to neurodegenerative disorders and beyond. nih.govnih.gov

Q & A

Q. What are the established synthetic routes for 4-Hydroxy-7,8-dimethoxyquinoline?

- Methodological Answer : A common route involves decarboxylation of intermediates such as 4-hydroxy-7-chloroquinoline-3-carboxylic acid, followed by chlorination with phosphorus oxychloride (POCl₃) to introduce the methoxy groups . Ethyl this compound-3-carboxylate (a precursor) can be hydrolyzed under alkaline conditions (e.g., 10% NaOH) to yield the target compound . Key steps include controlling reaction pH and temperature to avoid over-chlorination or ester hydrolysis side reactions.

Q. How is the structural identity of this compound confirmed?

- Methodological Answer : Structural confirmation combines spectroscopic and crystallographic methods:

- X-ray diffraction : Resolves crystal packing and planar quinoline core geometry, as demonstrated in Huang et al. (1986) .

- NMR/IR spectroscopy : Methoxy (δ 3.8–4.0 ppm in ¹H NMR) and hydroxyl (broad ~3200 cm⁻¹ in IR) groups are diagnostic. Aromatic protons in the quinoline ring appear as distinct multiplet patterns in ¹H NMR .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 205.213 for C₁₁H₁₁NO₃) confirm molecular weight .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer : Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates, while methanol aids in stabilizing hydroxyl groups during ester hydrolysis .

- Catalyst use : Potassium carbonate accelerates nucleophilic substitution in methoxylation steps .

- Temperature control : Decarboxylation proceeds optimally at 120–140°C; higher temperatures risk decomposition .

- Purity monitoring : Intermediate purification via recrystallization (e.g., EtOAc/MeOH mixtures) minimizes side products .

Q. What methodologies are used to evaluate the pharmacological activity of this compound derivatives?

- Methodological Answer :

- In vitro assays : Antimicrobial activity is tested via MIC (Minimum Inhibitory Concentration) assays against bacterial/fungal strains .

- Receptor binding studies : Radioligand displacement assays assess affinity for targets like adenosine or benzodiazepine receptors .

- Structure-activity relationships (SAR) : Modifying substituents (e.g., esterification of the hydroxyl group) and comparing bioactivity profiles reveal critical functional groups .

Q. How can contradictory data in synthesis yields or bioactivity be resolved?

- Methodological Answer : Contradictions often arise from:

- Reagent purity : Impurities in POCl₃ or solvents reduce chlorination efficiency; redistilling reagents or using anhydrous conditions mitigates this .

- Analytical variability : Standardize spectroscopic protocols (e.g., NMR lock/reference signals) and cross-validate with HPLC purity checks .

- Biological variability : Use cell lines with consistent passage numbers and control for assay conditions (e.g., pH, incubation time) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.